molecular formula C20H38N8O7 B1264023 (2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

Cat. No. B1264023
M. Wt: 502.6 g/mol
InChI Key: YLQGBTCZCVMFGN-WOAUDBLGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid is a natural product found in Streptomyces with data available.

Scientific Research Applications

Novel Amino Acid Identification

  • The amino acid 2,4-diamino-3-methylbutanoic acid, similar in structure to the query compound, was identified in nodules formed by Rhizobium bacteria on Lotus tenuis roots. This discovery highlights the potential of such compounds in biological systems (Shaw, Ellingham, & Nixon, 1981).

Computational Peptidology and Antifungal Tripeptides

  • Computational studies on antifungal tripeptides, including variants of the query compound, reveal insights into their molecular properties and structures. This research aids in understanding the chemical reactivity of such peptides, beneficial for drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis of Related Amino Acids

  • Research on the synthesis of related amino acids, such as (2S,3R)-3-amino-2-hydroxycarboxylic acids, is key to understanding the synthetic pathways and potential applications of similar compounds in pharmaceuticals (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).

Enantiopure α,α-Dialkyl α-Amino Acids Synthesis

  • The synthesis of enantiopure α,α-dialkyl α-amino acids and α,β-dialkyl α,β-diaminopropionic acids demonstrates the chemical versatility and potential pharmaceutical applications of compounds similar to the query compound (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, & López-Ruiz, 2005).

PPARgamma Agonists Research

  • Research on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, structurally related to the query compound, contributes to the understanding of their role in type 2 diabetes treatment. This highlights the therapeutic potential of similar compounds (Cobb et al., 1998).

Studies on Carboxamide Derivatives of Amino Acid

  • The interaction of carboxamide derivatives of amino acids with BSA, analyzed using ultrasonic interferometer technique, provides insights into the binding properties of compounds like the query amino acid (Thakare, Tekade, Pisudde, & Pande, 2018).

Renin Inhibitors and Angiotensinogen Transition-State Analogues

  • The development of angiotensinogen transition-state analogues containing novel amino acids, similar to the query compound, aids in the design of potent inhibitors for human plasma renin. This research is crucial for developing treatments for hypertension and cardiovascular diseases (Thaisrivongs et al., 1987).

properties

Product Name

(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C20H38N8O7

Molecular Weight

502.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C20H38N8O7/c1-8(2)15(18(33)34)27-16(31)9(3)25-17(32)14(22)11(21)4-5-12(29)13(30)6-10-7-28(20(24)35)19(23)26-10/h8-15,29-30H,4-7,21-22H2,1-3H3,(H2,23,26)(H2,24,35)(H,25,32)(H,27,31)(H,33,34)/t9-,10?,11?,12?,13?,14?,15-/m0/s1

InChI Key

YLQGBTCZCVMFGN-WOAUDBLGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(C(CCC(C(CC1CN(C(=N1)N)C(=O)N)O)O)N)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(CCC(C(CC1CN(C(=N1)N)C(=O)N)O)O)N)N

synonyms

guadinomine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid
Reactant of Route 3
(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid
Reactant of Route 4
(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid
Reactant of Route 5
(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid
Reactant of Route 6
(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.